

Unveiling the Intricacies of Otophyllósíde J: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Otophyllósíde J

Cat. No.: B15586853

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This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **Otophyllósíde J**, a pregnane glycoside isolated from the roots of *Cynanchum otophyllum*. This document details the precise molecular architecture, including its stereochemical configuration, and presents the experimental data and protocols that form the basis of its structural elucidation.

Chemical Structure and Stereochemistry of Otophyllósíde J

Otophyllósíde J is a complex C₂₁ steroidal glycoside with the molecular formula C₆₁H₉₂O₂₅ and a molecular weight of 1225.37. Its structure is characterized by a pregnane aglycone core, specifically caudatin, linked to a pentasaccharide chain at the C-3 position. The sugar chain consists of five deoxy sugars: β -D-cymaropyranosyl, β -D-oleandropyranosyl, β -D-cymaropyranosyl, β -D-cymaropyranosyl, and β -D-digitoxopyranosyl moieties. The complete stereochemistry of the aglycone and the glycosidic linkages has been determined through extensive spectroscopic analysis.

Below is a two-dimensional representation of the chemical structure of **Otophyllósíde J**, generated using the DOT language, illustrating the connectivity of the aglycone and the sugar residues.

Caption: 2D representation of **Otophyllaside J**'s structure.

Quantitative Spectroscopic Data

The structural elucidation of **Otophyllaside J** was primarily achieved through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **Otophyllaside J**, recorded in $\text{C}_5\text{D}_5\text{N}$.

Table 1: ^1H NMR (500 MHz, $\text{C}_5\text{D}_5\text{N}$) Data for **Otophyllaside J**

Position	δH (ppm)	Multiplicity	J (Hz)
Aglycone (Caudatin)			
1	1.95, 2.15	m	5.5
2	2.10, 2.30	m	
3	4.20	m	
4	2.05, 2.25	m	
5	1.80	m	
6	5.85	d	10.0, 4.5
7	3.55	m	
8	2.50	m	
9	1.75	m	
11	2.00, 2.20	m	
12	5.10	dd	8.5
15	1.90, 2.10	m	
16	2.40, 2.60	m	
17	2.90	t	
20	2.35	s	
21	2.15	s	
18-CH3	1.25	s	
19-CH3	1.10	s	
β-D-cymaropyranosyl-			
1			
1'	4.85	dd	9.5, 1.5
...

β -D-digitoxopyranosyl-5				
1''''	4.90	dd	9.5, 1.5	
...	

Note: This table presents representative data. The full dataset would be extensive.

Table 2: ^{13}C NMR (125 MHz, $\text{C}_5\text{D}_5\text{N}$) Data for **Otophyllaside J**

Position	δC (ppm)
Aglycone (Caudatin)	
1	38.5
2	30.1
3	78.2
4	39.5
5	141.2
6	121.8
7	68.5
8	75.1
9	45.3
10	40.2
11	22.5
12	72.8
13	58.9
14	85.6
15	34.7
16	28.9
17	65.4
20	209.1
21	31.5
18	15.8
19	19.2
β -D-cymaropyranosyl-1	

1'	98.5
...	...
β-D-digitoxopyranosyl-5	
1''''	99.2
...	...

Note: This table presents representative data. The full dataset would be extensive.

Experimental Protocols

The isolation and structural characterization of **Otophyllside J** involved a multi-step process, as detailed below.

Isolation and Purification

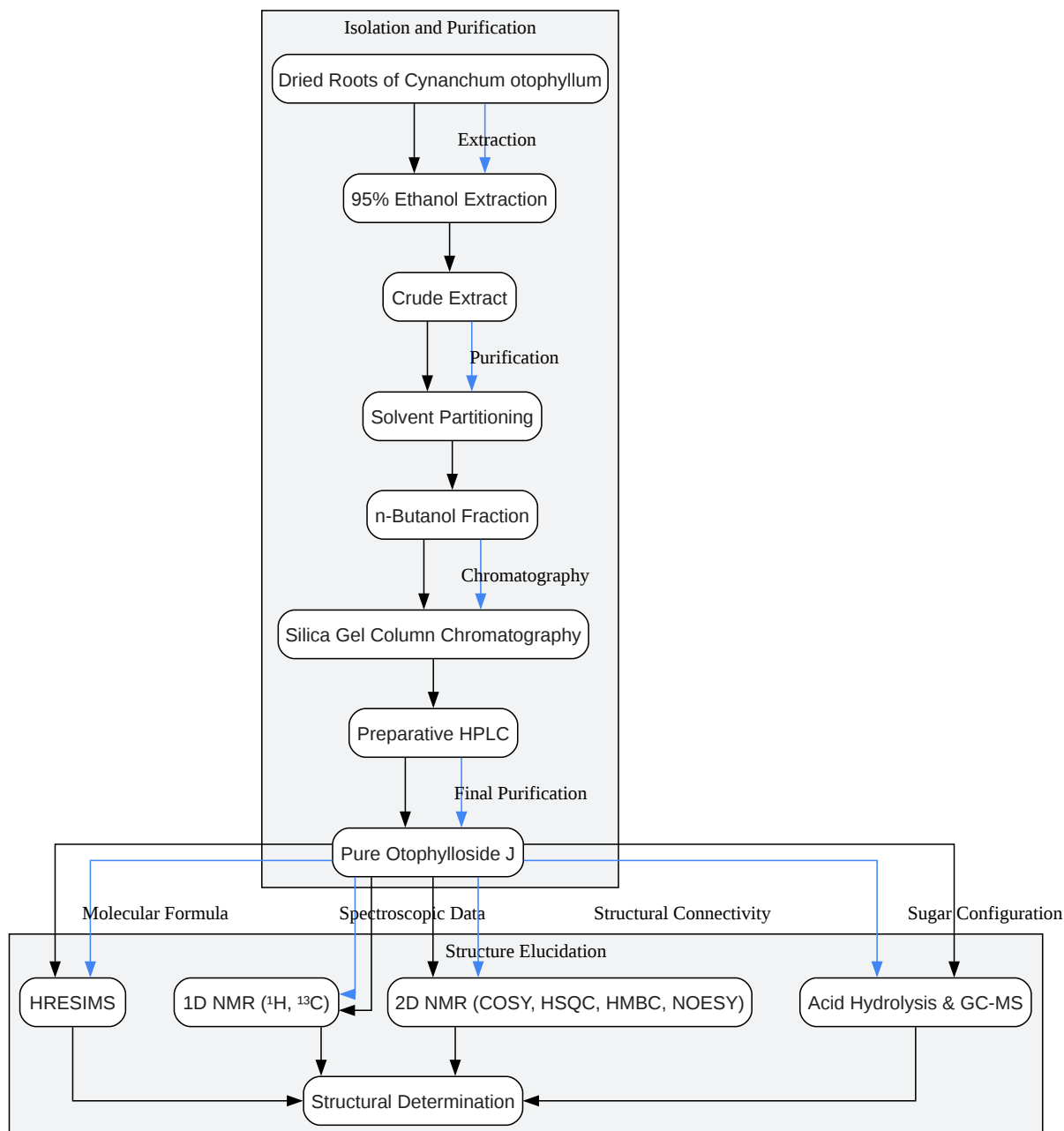
- **Extraction:** The air-dried and powdered roots of *Cynanchum otophyllum* were extracted exhaustively with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
- **Partitioning:** The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- **Column Chromatography:** The n-butanol fraction, which showed the presence of steroidal glycosides, was subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol.
- **Preparative HPLC:** Fractions containing **Otophyllside J** were further purified by repeated preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield the pure compound.

Structure Elucidation

- **Mass Spectrometry:** The molecular formula of **Otophyllside J** was determined by HRESIMS, which showed a prominent $[M+Na]^+$ ion peak.

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer in $\text{C}_5\text{D}_5\text{N}$. The complete assignment of proton and carbon signals was achieved through a combination of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
- **Stereochemistry Determination:** The relative stereochemistry of the aglycone was determined by analysis of NOESY (Nuclear Overhauser Effect Spectroscopy) correlations and comparison with known pregnane steroids. The anomeric configurations of the sugar moieties were assigned based on the coupling constants of the anomeric protons (large J values of ~ 9.5 Hz are indicative of a β -configuration). The D-configuration of the sugars was established by acidic hydrolysis of **Otophyllside J**, followed by derivatization and GC-MS analysis in comparison with authentic standards.

The following diagram illustrates the general workflow for the isolation and characterization of **Otophyllside J**.



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Caption: Workflow for **Otophyllside J** isolation and elucidation.

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